An In-depth Technical Guide to the Chemical Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
An In-depth Technical Guide to the Chemical Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid structure and the presence of two nitrogen atoms make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a key precursor to the potent 5-HT3 receptor antagonist, Granisetron.
Chemical and Physical Properties
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine exists as two stereoisomers, endo and exo, which differ in the orientation of the amino group. The properties of these isomers can vary, and the specific isomer used is critical in synthetic applications.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | [1][2] |
| Molecular Formula | C₉H₁₈N₂ | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| CAS Numbers | endo: 76272-56-5exo: 76272-41-8Mixture/Unspecified: 141650-55-7 | [3][4] |
Table 2: Physical Properties of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Melting Point | 72.1 °C | |
| Boiling Point | 200.9 °C at 760 mmHg | |
| Solubility | Soluble in water and alcohol solvents. | [5] |
Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The most common synthetic route to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves the reduction of the corresponding ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. The stereoselectivity of the reduction can be controlled to yield predominantly the desired endo or exo isomer.
Experimental Protocol: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine via Reductive Amination
This protocol is a composite of procedures described in the scientific and patent literature.
Step 1: Oximation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
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To a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.
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Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime.
Step 2: Reduction of the Oxime to the Amine
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In a high-pressure hydrogenation vessel, dissolve the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C.
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Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.
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Cool the reaction vessel, carefully vent the hydrogen, and filter the mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
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The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure endo or exo isomer, depending on the reaction conditions and catalyst used. The separation of isomers can be achieved using the HPLC method described below.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A validated HPLC method for the separation of exo and endo isomers has been reported.[6]
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Column: Inertsil C8 (250 x 4.6 mm, 5 µm)
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Mobile Phase: 0.3% (v/v) trifluoroacetic acid in water
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Flow Rate: 0.5 mL/min
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Column Temperature: 25 °C
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Detection: Refractive Index (RI)
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Injection Volume: 10 µL
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Typical Retention Times: exo-isomer: ~11.5 min; endo-isomer: ~14.6 min
Biological Significance and Signaling Pathways
The primary biological significance of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine lies in its role as a key intermediate in the synthesis of Granisetron.[5][7] Granisetron is a highly selective and potent antagonist of the serotonin 5-HT3 receptor.[8]
Signaling Pathway of Granisetron
Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin (5-HT). This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, which induces nausea and vomiting. Granisetron competitively blocks these 5-HT3 receptors, thereby preventing the emetic signal.
While 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a precursor to a potent 5-HT3 receptor antagonist, there is limited publicly available data on its own direct pharmacological activity and binding affinity for the 5-HT3 receptor or other receptors. It is plausible that it possesses some affinity for serotonin receptors, given its structural similarity to other biologically active bicyclic amines. However, its primary utility in drug development is as a structural scaffold for more complex and potent molecules like Granisetron.
Conclusion
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a fundamentally important building block in medicinal chemistry, most notably for the synthesis of Granisetron. Its chemical and physical properties are well-defined, although detailed experimental protocols for its synthesis are often embedded within broader patent literature. The biological significance of this compound is intrinsically linked to the pharmacology of the final drug products derived from it. Future research could explore the intrinsic biological activities of this bicyclic amine and its derivatives to uncover new therapeutic applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis and Pharmacological Evaluation of [11C]Granisetron and [18F]Fluoropalonosetron as PET Probes for 5-HT3 Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | 135906-03-5 | Benchchem [benchchem.com]
- 8. 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
